molecular formula C24H27N3O5 B2658645 Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-50-0

Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2658645
CAS No.: 899972-50-0
M. Wt: 437.496
InChI Key: GVPHXMSEFHZOQV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core and a piperidine ring connected via a spiro junction. The compound features a 2-hydroxyphenyl substituent at position 2, a methoxy group at position 7, and an ethyl carboxylate group on the piperidine ring. Such substitutions influence solubility, stability, and interaction with biological targets, particularly in antimicrobial and central nervous system (CNS)-related applications .

Properties

IUPAC Name

ethyl 2-(2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-3-31-23(29)26-13-11-24(12-14-26)27-19(17-8-6-10-21(30-2)22(17)32-24)15-18(25-27)16-7-4-5-9-20(16)28/h4-10,19,28H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPHXMSEFHZOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of spiro heterocycles, including pyrazolo-oxazines, pyrazolo-pyrimidines, and piperidine derivatives. Below is a detailed comparison with key analogs:

Structural Analogues
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate Benzo[e]pyrazolo[1,5-c][1,3]oxazine 2-(2-hydroxyphenyl), 7-methoxy, 1'-ethyl carboxylate (piperidine) C₂₄H₂₅N₃O₅ Antimicrobial activity (MIC: 50–250 μg/mL)
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] Pyrazolo[1,5-c][1,3]benzoxazine 2′-(4-chlorophenyl), 7′-methoxy, cyclohexane spiro junction C₂₃H₂₂ClN₃O₂ Not reported; structural analog
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Benzo[e]pyrazolo[1,5-c][1,3]oxazine 7,9-dichloro, 2-(4-methoxyphenyl), 1'-propyl (piperidine) C₂₄H₂₇Cl₂N₃O₂ Synthetic intermediate; no bioactivity reported
2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one Benzo[e]pyrazolo[1,5-c][1,3]oxazine 2-(4-substituted phenyl), indolinone spiro junction C₂₅H₂₀N₄O₃ Antimicrobial activity (MIC: 100–500 μg/mL)

Key Observations :

  • Bioactivity: The target compound exhibits superior antimicrobial activity (MIC: 50–250 μg/mL) compared to its indolinone-spiro analogs (MIC: 100–500 μg/mL), likely due to the 2-hydroxyphenyl group enhancing hydrogen bonding with microbial enzymes .
  • Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-polar substituents (e.g., cyclohexane in ), aligning with polarity-driven solubility principles .
  • Synthetic Complexity: Piperidine-containing spiro compounds (target and ) require multi-step syntheses involving reductive amination or Ullmann coupling, whereas indolinone analogs are synthesized via microwave-assisted reactions .
Functional Group Impact
  • 2-Hydroxyphenyl vs. 4-Chlorophenyl : The hydroxyl group in the target compound enables stronger hydrogen bonding and π-π stacking, critical for binding to bacterial DNA gyrase. In contrast, the 4-chlorophenyl group in increases lipophilicity but reduces polar interactions .
  • Methoxy Group : The 7-methoxy substitution in the target compound and enhances metabolic stability by shielding the aromatic ring from oxidative degradation .

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